Butoxy(methoxy)oxophosphanium
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Overview
Description
Butoxy(methoxy)oxophosphanium is a chemical compound with the molecular formula C5H12O3P+ It is characterized by the presence of butoxy and methoxy groups attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(methoxy)oxophosphanium typically involves the reaction of butanol and methanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as a starting material. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of butanol and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Butoxy(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonium compounds .
Properties
CAS No. |
51364-32-0 |
---|---|
Molecular Formula |
C5H12O3P+ |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
butoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C5H12O3P/c1-3-4-5-8-9(6)7-2/h3-5H2,1-2H3/q+1 |
InChI Key |
JDSOCCRMHREQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)OC |
Origin of Product |
United States |
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